Calcium naphthenate

Overview

Description

Calcium naphthenate is a chemical compound formed by the reaction of calcium ions with naphthenic acids. Naphthenic acids are a diverse group of saturated mono- and polycyclic carboxylic acids found in crude oil. This compound is known for its role in causing operational challenges in the petroleum industry, particularly in the formation of deposits that can lead to equipment fouling and flow assurance issues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium naphthenate is typically synthesized by reacting naphthenic acids with calcium hydroxide or calcium carbonate. The reaction is carried out in an organic solvent, such as toluene or xylene, under controlled temperature and pressure conditions. The general reaction can be represented as:

R-COOH+Ca(OH)2→R-COO-Ca-OOC-R+H2O

where R-COOH represents naphthenic acid.

Industrial Production Methods: In industrial settings, this compound is produced during the refining of crude oil. The presence of naphthenic acids in crude oil leads to the formation of this compound when the oil comes into contact with calcium ions, typically from produced water or other sources. The formation of this compound can be mitigated by using inhibitors or by adjusting the pH and ionic strength of the system .

Chemical Reactions Analysis

Formation and Precipitation Mechanisms

Calcium naphthenate precipitates at oil-water interfaces through a pH-dependent process involving three concurrent reactions:

-

Naphthenate salt formation :

-

Calcium sulfate co-precipitation :

-

Calcium carbonate deposition :

Table 1: Composition of interfacial precipitates at different pH levels (Thermogravimetric analysis )

| pH | Ca-Naphthenate (%) | CaSO₄ (%) | CaCO₃ (%) |

|---|---|---|---|

| 9.0 | 0 | 72 | 28 |

| 11.0 | 18 | 58 | 24 |

| 12.8 | 42 | 34 | 24 |

FTIR spectral analysis confirms these phases through characteristic absorption bands:

Reaction Selectivity and Molecular Interactions

Density functional theory (DFT) calculations reveal calcium's preferential binding over other divalent cations:

Table 2: Free energy of interaction between propanoate and cations

| Cation | ΔG (kJ/mol) |

|---|---|

| Mg²⁺ | -215 |

| Ca²⁺ | -198 |

| Sr²⁺ | -184 |

| Ba²⁺ | -170 |

Despite magnesium's stronger binding energy (−215 kJ/mol vs. calcium’s −198 kJ/mol), molecular dynamics simulations show calcium's superior selectivity due to:

-

Lower hydration energy (ΔG_hydration = −1,575 kJ/mol for Ca²⁺ vs. −1,922 kJ/mol for Mg²⁺)

Precipitation Kinetics

Core-flow experiments demonstrate pH-dependent precipitation rates following a power-law model:

Table 3: Rate constants at varying conditions

| Temperature (°C) | pH | k (mol⁻¹·s⁻¹) |

|---|---|---|

| 25 | 8.5 | 3.2×10⁻⁵ |

| 50 | 8.5 | 7.8×10⁻⁵ |

| 25 | 9.5 | 1.4×10⁻⁴ |

Critical pH for precipitation onset decreases with temperature:

Inhibition Mechanisms

Crude oil components modify interfacial reactions through:

Competitive binding :

-

Naphthenic acids displace ARN tetracids from calcium (

vs.

) -

Asphaltenes reduce interfacial modulus by 62% at 100 ppm concentration

Table 4: Inhibition efficiency of crude oil fractions

| Component | IFT Reduction (%) | Gel Strength Loss (%) |

|---|---|---|

| Whole crude | 41 | 78 |

| Deasphalted oil | 29 | 63 |

| Acid-free oil | 17 | 41 |

Thermal Decomposition Behavior

Three-stage decomposition observed via thermogravimetry:

Figure 1: DTG curves of this compound

-

150–200°C : CaSO₄·2H₂O dehydration (18% mass loss)

-

330–520°C : Naphthenate decomposition (41% mass loss)

-

650–800°C : CaCO₃ decarbonation (28% mass loss)

Activation energies calculated via Kissinger method:

This multiscale analysis provides operational insights for mitigating this compound deposition through pH control (<8), thermal management (<50°C), and inhibitor deployment targeting carboxylate-calcium coordination .

Scientific Research Applications

Key Applications

-

Naphthenate Management in Oil Production

- Problem: Calcium naphthenate deposits can accumulate in production facilities, leading to operational inefficiencies and increased maintenance costs.

- Solution: Chemical inhibitors, including this compound inhibitors, are employed to mitigate deposition. These inhibitors work by altering the interfacial tension between oil and water, which reduces the likelihood of precipitate formation.

-

Corrosion Mitigation

- Background: The corrosive nature of calcium naphthenates poses a risk to infrastructure within oil facilities.

- Application: By using demulsifiers that target naphthenate deposits, operators can reduce corrosion rates significantly. For instance, Clariant Oil Services developed a specific demulsifier that improved crude oil dehydration while minimizing corrosion risks associated with traditional acid treatments .

-

Enhanced Oil Recovery (EOR)

- Mechanism: this compound plays a role in EOR techniques by modifying the viscosity and flow characteristics of crude oil.

- Impact: The application of this compound can improve the efficiency of oil extraction processes by facilitating better separation of hydrocarbons from water.

Case Study 1: Norwegian Oil Facility

- Context: An offshore platform faced significant operational challenges due to this compound deposition.

- Intervention: Clariant Oil Services implemented a continuous injection of PHASETREAT 7604 demulsifier after successful field trials.

- Results:

Case Study 2: Gryphon Process System

- Context: The Gryphon A platform experienced naphthenate-related issues due to pressure drops causing CO2 evolution.

- Intervention: A combination of demulsifiers, this compound inhibitors, and acetic acid was tested for efficacy.

- Results:

Data Analysis

The following table summarizes key findings from various studies on the effectiveness of this compound management strategies:

Mechanism of Action

The mechanism of action of calcium naphthenate involves the complexation of calcium ions with naphthenic acids. Naphthenic acids have multiple carboxylic acid groups that can bind to calcium ions, forming a network of this compound complexes. This network is insoluble in both oil and water, leading to the formation of solid deposits. The molecular targets and pathways involved in this process include the carboxylate groups of naphthenic acids and the calcium ions present in the system .

Comparison with Similar Compounds

Calcium naphthenate can be compared with other metal naphthenates, such as:

- Aluminum naphthenate

- Barium naphthenate

- Cobalt naphthenate

- Copper naphthenate

- Iron naphthenate

- Magnesium naphthenate

- Zinc naphthenate

Uniqueness: this compound is unique due to its high tendency to form solid deposits, which can cause significant operational challenges in the petroleum industry. This is in contrast to other metal naphthenates, which may not form such deposits as readily. The specific structure and properties of naphthenic acids, particularly the presence of multiple carboxylic acid groups, contribute to the unique behavior of this compound .

Biological Activity

Calcium naphthenate, a calcium salt of naphthenic acid, is primarily recognized for its role in the oil and gas industry, particularly concerning the formation of deposits that can lead to operational challenges. This article delves into the biological activity of this compound, examining its formation mechanisms, inhibition strategies, and implications for environmental and industrial applications.

Formation Mechanism

This compound forms when naphthenic acids (NAs) present in crude oil react with calcium ions typically found in produced water. This reaction is influenced by various factors including pH levels, temperature, and the concentration of naphthenic acids. The precipitation process can be summarized as follows:

- Naphthenic Acid Dissociation : As the pH increases during oil production, more naphthenic acids dissociate into naphthenate ions.

- Calcium Ion Interaction : These naphthenate ions can then bind with calcium ions, leading to the formation of this compound precipitates at the oil-water interface.

- Deposit Formation : Over time, these precipitates accumulate, creating hard deposits that can obstruct equipment and hinder production processes .

Inhibition Strategies

To mitigate the issues caused by this compound deposits, various inhibitors have been studied and employed. The effectiveness of these inhibitors can vary significantly based on their chemical nature and the conditions under which they are applied.

Table 1: Summary of Inhibitors Tested Against this compound

Case Study 1: Field Trial in Gryphon Process

A field trial conducted in the Gryphon oil field assessed the impact of a specific this compound inhibitor on deposit formation. The trial involved:

- Chemical Treatment : Application of 30 ppm demulsifier, 60 ppm this compound inhibitor, and 125 ppm acetic acid.

- Results : The treatment significantly reduced the formation of deposits in pump strainers, demonstrating a practical approach to managing this compound issues in real-time operations .

Case Study 2: Laboratory Experiments on Inhibition Efficiency

Laboratory experiments evaluated four different inhibitors against this compound formation. One inhibitor showed a nearly 80% reduction in conversion rates of naphthenic acids to precipitates under controlled conditions. This highlights the potential for targeted chemical strategies to mitigate deposition problems .

Environmental Considerations

While this compound is primarily an industrial concern, its environmental impact cannot be overlooked. The accumulation of these deposits can lead to increased operational costs and potential ecological risks if not managed properly. Research indicates that effective inhibition not only improves production efficiency but also minimizes environmental contamination associated with chemical spills or deposit removal processes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing calcium naphthenate in laboratory settings?

this compound is synthesized via neutralization reactions between calcium hydroxide (Ca(OH)₂) and naphthenic acids extracted from crude oil. A typical method involves:

- Dissolving naphthenic acids in a solvent (e.g., toluene or mineral spirits).

- Adding stoichiometric amounts of Ca(OH)₂ under controlled pH (9–11) and temperature (50–80°C).

- Filtering and drying the precipitate to obtain the this compound salt . Note: Purity can be verified using Fourier-transform infrared spectroscopy (FT-IR) to confirm carboxylate (COO⁻) bonding and calcium coordination .

Q. How can researchers characterize this compound’s molecular structure and composition?

Key techniques include:

- FT-IR Spectroscopy : Identifies carboxylate stretching vibrations (~1540 cm⁻¹ for asymmetric COO⁻) and calcium coordination .

- X-ray Diffraction (XRD) : Detects crystalline phases but is less effective for amorphous forms common in this compound .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Resolves molecular weight distributions of naphthenate species, critical for identifying tetraprotic acids (ARNs) responsible for deposits .

Q. What experimental conditions influence this compound precipitation in oil-water systems?

Precipitation is pH-dependent and driven by:

- Calcium Ion Concentration : Elevated Ca²⁺ (≥100 ppm) promotes soap formation .

- Naphthenic Acid Structure : Tetraprotic ARN acids form stable calcium complexes at pH 6–8 .

- Temperature : Higher temperatures (50–70°C) accelerate precipitation kinetics . Methodology: Use interfacial shear rheometry to simulate oil-water interfaces and monitor deposit formation under varying conditions .

Advanced Research Questions

Q. How can thermodynamic modeling predict this compound formation in oilfield systems?

Models integrate:

- Solution Chemistry : Activity coefficients of Ca²⁺ and naphthenate ions.

- Equilibrium Constants : Derived from experimental solubility data (e.g., log Kₛ values for ARN-Ca complexes).

- Software Tools : PHREEQC or OLI Analyzer for simulating brine chemistry . Validation: Compare model predictions with field data (e.g., Ca²⁺ levels, pH) and lab-scale precipitation tests .

Q. What methodologies resolve contradictions in inhibitor efficacy studies for this compound?

Discrepancies arise due to:

- Variability in Crude Oil Composition : Use standardized synthetic naphthenic acids (e.g., ARN 74) for controlled experiments .

- Inhibitor Mechanism : Screen inhibitors (e.g., phosphonates, polyacrylates) using interfacial tension measurements and quartz crystal microbalance (QCM-D) to assess adsorption kinetics .

- Field vs. Lab Conditions : Replicate shear rates and brine chemistry (e.g., using a Couette cell) to bridge lab-field gaps .

Q. How can interfacial rheology elucidate this compound’s role in stabilizing oil-water emulsions?

- Oscillatory Drop/Bubble Methods : Measure viscoelastic moduli (G’, G’’) at the oil-water interface to quantify film rigidity induced by this compound .

- Shear Rheometry : Apply controlled shear stress to evaluate emulsion stability under flow conditions . Key Finding: this compound forms rigid interfacial films (G’ > 1 Pa) that resist droplet coalescence, exacerbating emulsion challenges in oil production .

Q. What strategies address sampling and analytical biases in field studies of this compound deposits?

- Standardized Sampling : Collect deposits from wellheads using inert tools to avoid contamination .

- Multi-Technique Analysis : Combine FT-IR, XRD, and ESI-MS to account for compositional heterogeneity .

- Cross-Validation : Compare field samples with synthetic analogs (e.g., ARN-Ca precipitates) to confirm deposit identity .

Q. Methodological Challenges and Case Studies

Q. How do researchers design experiments to replicate this compound deposition in offshore oilfields?

- Case Study : In Nigerian offshore fields, this compound deposition was linked to high ARN content (>2 wt%) and low-salinity brines. Lab simulations used:

- Synthetic brine with 0.5–1.0% NaCl.

- Shear rates of 100–500 s⁻¹ (mimicking pipeline flow).

- Results informed inhibitor dosages (10–50 ppm phosphonates) to mitigate deposits .

Q. What interdisciplinary approaches are needed to resolve this compound-related flow assurance issues?

Properties

IUPAC Name |

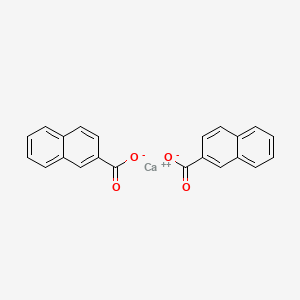

calcium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Ca/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVLGPGMWVYUQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61789-36-4 | |

| Record name | Naphthenic acids, calcium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.